

A Technical Guide to the Mechanism of Action of FY-56

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Compound of Interest

Compound Name: FY-56

Cat. No.: B15537817

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Introduction

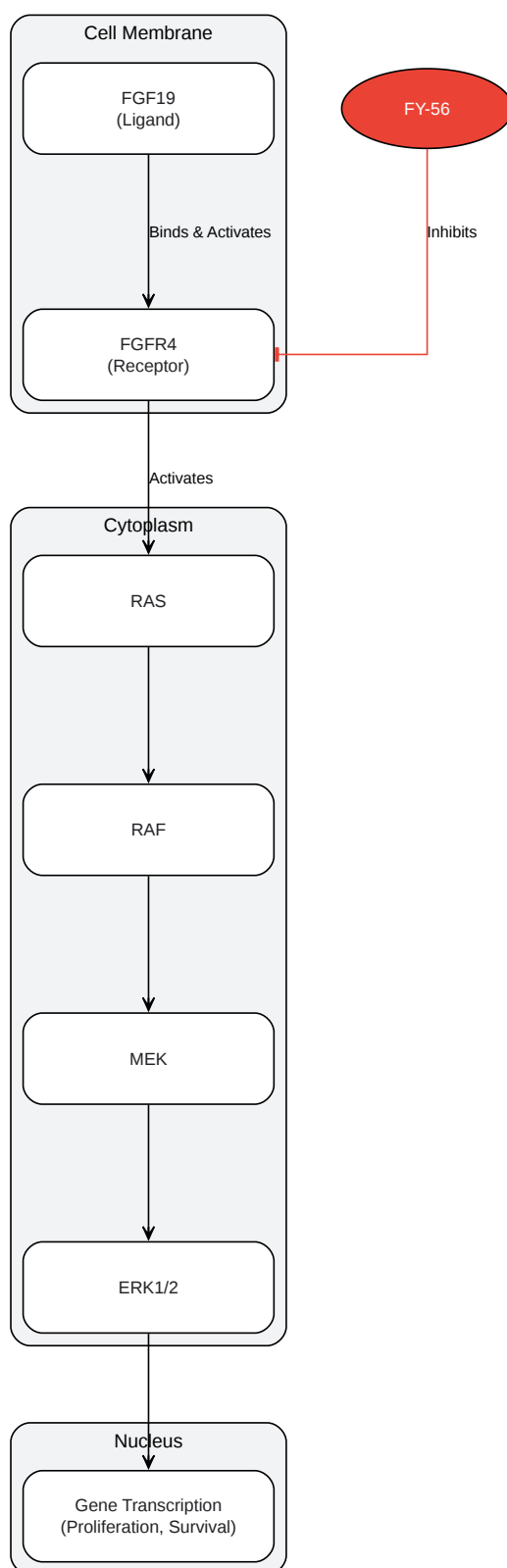
FY-56 is a novel, potent, and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. Aberrant FGFR4 signaling has been identified as a key oncogenic driver in a subset of hepatocellular carcinomas (HCC) and other solid tumors. This document provides a comprehensive overview of the mechanism of action of **FY-56**, detailing its molecular interactions, cellular effects, and the experimental basis for these findings.

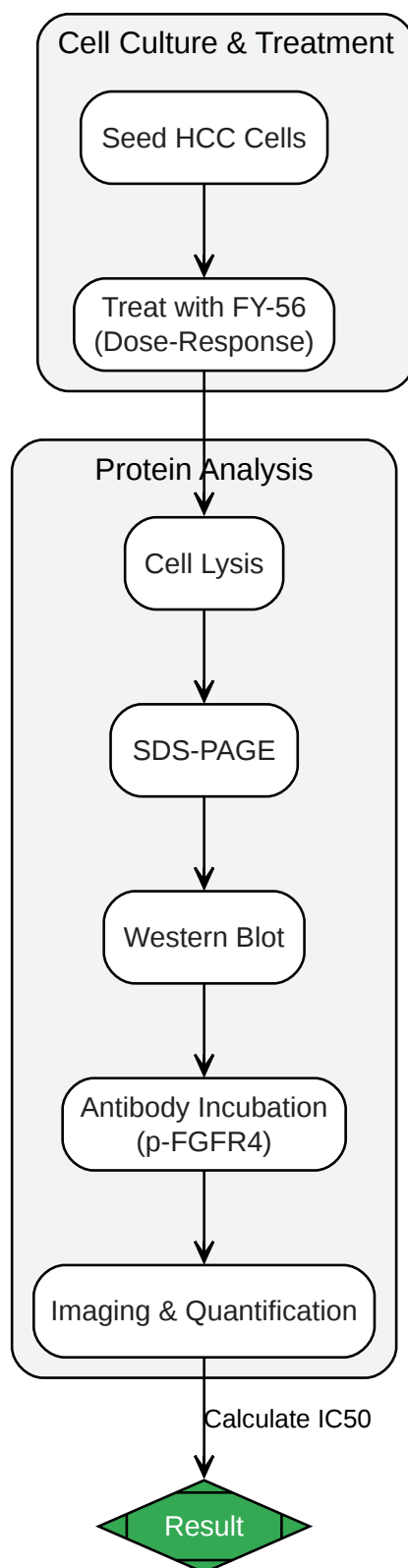
Molecular Mechanism of Action

FY-56 functions as an ATP-competitive inhibitor of the FGFR4 kinase domain. By binding to the ATP-binding pocket of FGFR4, **FY-56** prevents the phosphorylation and subsequent activation of the receptor. This blockade of FGFR4 autophosphorylation inhibits the initiation of downstream signaling cascades that are crucial for tumor cell proliferation and survival.

The primary signaling pathway inhibited by **FY-56** is the FGFR4-RAS-MAPK pathway. In cancer cells with amplified FGFR4, constitutive activation of this pathway leads to uncontrolled

cell division. **FY-56**'s inhibition of FGFR4 leads to a reduction in the phosphorylation of key downstream effectors, including ERK1/2.





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